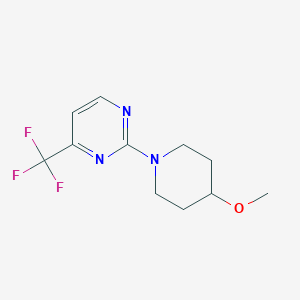

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Description

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 2201782-91-2) is a pyrimidine derivative featuring a trifluoromethyl group at position 4 and a 4-methoxypiperidin-1-yl substituent at position 2. Its molecular formula is C₁₇H₁₉F₃N₄O₂, with a molecular weight of 368.35 g/mol . The methoxypiperidine moiety enhances solubility and metabolic stability, while the trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity. This compound is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where pyrimidine scaffolds are prevalent, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O/c1-18-8-3-6-17(7-4-8)10-15-5-2-9(16-10)11(12,13)14/h2,5,8H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVWXNMROZODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with 4-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 2-(4-formylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine.

Reduction: Formation of 2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)dihydropyrimidine.

Substitution: Formation of 2-(4-methoxypiperidin-1-yl)-4-(substituted)pyrimidine.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and trifluoromethyl group contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 4-methoxypiperidine group in the target compound improves water solubility compared to the 4-methylpiperidine in the furyl analog (CAS 686725-56-4). This modification may enhance bioavailability in pharmacokinetic studies .

Electronic and Steric Properties: The trifluoromethyl group in all analogs enhances electron-withdrawing effects, stabilizing the pyrimidine ring and influencing binding to hydrophobic pockets in proteins .

Reactivity and Synthetic Utility: The dichloro analog (CAS 3932-97-6) serves as a versatile intermediate for nucleophilic substitution reactions, enabling rapid diversification of pyrimidine derivatives . The hydrazino derivative (CID 73995159) exhibits unique hydrogen-bonding capabilities, making it suitable for chelation or coordination chemistry .

Pharmacological and Industrial Relevance

- Agrochemical Applications : The furyl-substituted pyrimidine (CAS 686725-56-4) may act as a precursor for pesticides due to its lipophilic nature and stability under environmental conditions .

- Kinase Inhibition : The methoxypiperidine group in the target compound aligns with trends in kinase inhibitor design, where polar substituents balance potency and solubility .

Biological Activity

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound notable for its unique chemical structure, which includes a piperidine ring and a pyrimidine ring. The presence of the trifluoromethyl group enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies.

Chemical Structure

- Chemical Formula : C12H14F3N3O

- CAS Number : 2034607-28-6

- Molecular Weight : 273.25 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)pyrimidine with 4-methoxypiperidine. Common conditions include:

- Base : Potassium carbonate

- Solvent : Dimethylformamide (DMF)

- Temperature : Elevated conditions to facilitate the reaction.

The biological activity of 2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity, which can lead to various pharmacological effects.

Pharmacological Properties

Research indicates that this compound may exhibit several therapeutic properties, including:

- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the compound's effects on pro-inflammatory cytokines in vitro, demonstrating a significant reduction in IL-6 and TNF-alpha levels in treated cells compared to controls.

- Anticancer Potential : In a recent research study, the compound showed promising results against various cancer cell lines, including breast and lung cancer, with IC50 values indicating effective inhibition of cell growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Methoxypiperidin-1-yl)-4-methylpyrimidine | Similar structure without trifluoromethyl group | Moderate anti-inflammatory activity |

| 2-(4-Methoxypiperidin-1-yl)-4-chloropyrimidine | Chlorine instead of trifluoromethyl | Lower anticancer efficacy |

| 2-(4-Methoxypiperidin-1-yl)-4-fluoropyrimidine | Fluorine instead of trifluoromethyl | Comparable binding affinity but reduced metabolic stability |

Q & A

Q. How does the trifluoromethyl group influence electronic properties and metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.